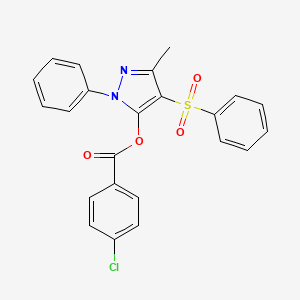
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanoic acid moiety at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and nitration steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-amino-1H-pyrazol-1-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Contains a chloro group instead of a nitro group.
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Features a methyl group at the 4-position of the pyrazole ring.
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
2-(4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIHSEMOTFEFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)




![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2652767.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)


![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2652774.png)
![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
